4-chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
4-Chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a benzamide derivative featuring a 4-chlorophenyl group linked via an ethyl sulfonyl bridge to a piperazine ring substituted with a 2-methoxyphenyl moiety. This structure combines a sulfonamide linker with a piperazine scaffold, a design commonly associated with central nervous system (CNS) receptor targeting, particularly serotonin (5-HT) and dopamine receptors . The sulfonyl group enhances metabolic stability compared to carbonyl or alkyl linkers, while the 2-methoxyphenyl substituent on piperazine may influence receptor subtype selectivity .
Properties
IUPAC Name |
4-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-28-19-5-3-2-4-18(19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUHEDSTNTYJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine derivatives, a class to which this compound belongs, have been shown to inhibit microtubule synthesis.
Mode of Action
Piperazine derivatives are known to interact with their targets, leading to inhibition of microtubule synthesis. This interaction can result in changes at the cellular level, including cell cycle progression and angiogenesis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₂₀H₂₂ClN₃O₄S.
Key Observations :
- Substituents on the piperazine ring (e.g., 2-methoxyphenyl vs. phenyl or fluorophenyl) modulate receptor affinity. For instance, 2-methoxyphenyl derivatives show preferential binding to 5-HT₁A receptors .
- The 4-chlorobenzamide group is a common motif in CNS ligands, contributing to hydrophobic interactions with receptor pockets .
Pharmacological Targeting
Serotonin 5-HT₁A Receptor Affinity
- 18F-FCWAY (): A fluorinated analogue with a pyridyl group, used as a PET radioligand for 5-HT₁A receptors. Its defluorination in vivo was mitigated by miconazole, enhancing brain uptake .
- N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (): Structural similarity to the target compound but includes a nitro group, which may reduce metabolic stability compared to the chloro substituent.
- The target compound’s 2-methoxyphenyl-piperazine moiety aligns with known 5-HT₁A pharmacophores, suggesting comparable or superior binding affinity .
Dopamine Receptor Interactions
- 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (): A dichlorophenyl-piperazine derivative with demonstrated selectivity for dopamine D3 receptors. The absence of a sulfonyl group in this compound highlights the target molecule’s unique pharmacokinetic profile .
Physicochemical and Metabolic Properties
- Metabolic Stability : Sulfonamide linkers are less prone to hydrolysis than esters or amides, as seen in 18F-FCWAY, which required miconazole to inhibit cytochrome P450-mediated defluorination .
- Melting Points : Compounds in with similar benzamide-piperazine scaffolds exhibit melting points ranging from 190–266°C, suggesting that the target compound’s melting point may fall within this range, influenced by the sulfonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
